molecular formula C7H5F3N4 B11769569 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11769569
M. Wt: 202.14 g/mol
InChI Key: NXCZORVWTNSTIA-UHFFFAOYSA-N
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Description

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazinesThe presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The reaction is carried out in dichloromethane at room temperature, yielding the desired product in excellent yields under mild conditions .

Industrial Production Methods

For industrial production, the synthesis route involves the use of readily available starting materials and simple reaction conditions. The process includes the addition of ethanol and hydrazine hydrate to a reactor, followed by the dropwise addition of 2-chloropyrazine. The reaction mixture is then heated and stirred, and the product is isolated through a series of purification steps, including extraction and crystallization .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its enhanced lipophilicity and metabolic stability, which are attributed to the presence of the trifluoromethyl group. These properties make it a valuable scaffold for drug development, particularly in the field of anticancer research .

Properties

Molecular Formula

C7H5F3N4

Molecular Weight

202.14 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C7H5F3N4/c1-4-3-14-5(2-11-4)12-13-6(14)7(8,9)10/h2-3H,1H3

InChI Key

NXCZORVWTNSTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=C2C(F)(F)F)C=N1

Origin of Product

United States

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